molecular formula C12H16O2 B3078726 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one CAS No. 105321-55-9

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one

Cat. No.: B3078726
CAS No.: 105321-55-9
M. Wt: 192.25 g/mol
InChI Key: KHCGOVURRWYPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is a substituted acetophenone derivative characterized by a phenyl ring with a methyl group at position 3 and an isopropoxy group (propan-2-yloxy) at position 3. The ketone functional group (-CO-) is attached to the aromatic ring, making it a key structural motif in organic synthesis and medicinal chemistry. Its substituents confer unique electronic and steric properties, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

1-(3-methyl-4-propan-2-yloxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)14-12-6-5-11(10(4)13)7-9(12)3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCGOVURRWYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one typically involves the alkylation of 3-methyl-4-hydroxyacetophenone with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ethanones.

Scientific Research Applications

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For instance, its structural features allow it to interact with enzymes involved in oxidative stress or inflammation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one with structurally related acetophenone derivatives, focusing on substituent effects, reactivity, and applications.

Positional Isomers and Substituent Variations

1-[4-(Propan-2-yloxy)phenyl]ethan-1-one Structure: Lacks the methyl group at position 3, with only the isopropoxy group at position 4. This compound is commercially available and used as a pharmaceutical intermediate . Applications: Intermediate in synthesizing anti-inflammatory and antimicrobial agents.

1-[3-Methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone Structure: Methoxy (electron-donating) and propargyloxy (alkyne-containing) groups at positions 3 and 4. Impact: The propargyloxy group enables click chemistry applications, while the methoxy group increases electron density on the ring compared to the methyl group in the target compound. Applications: Useful in synthesizing fluorescent probes or polymerizable monomers .

Alkyl and Haloalkyl Derivatives

1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one Structure: Bromoalkyl chain at position 4. Impact: The bromine atom facilitates nucleophilic substitution reactions, making it a versatile intermediate for elongating carbon chains or introducing functional groups. Applications: Precursor for cholinesterase inhibitors and monoamine oxidase B (MAO-B) inhibitors in neurodegenerative disease research .

1-[4-(Propan-2-yl)phenyl]ethan-1-one (4'-Isopropylacetophenone) Structure: Isopropyl group (alkyl) instead of isopropoxy (ether) at position 4. Impact: The alkyl group is less polar than the ether, reducing solubility in polar solvents. This compound exhibits stronger hydrophobic interactions in material science applications. Applications: Used in fragrances and as a building block in organic electronics .

Electron-Withdrawing and Bioactive Derivatives

2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Structure: Methylsulfonyl (electron-withdrawing) and methoxyamino groups. Impact: The sulfonyl group enhances stability and hydrogen-bonding capacity, favoring interactions with enzyme active sites. Applications: Investigated as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) for anti-inflammatory activity .

1-[3-(Dimethylamino)phenyl]ethan-1-one Structure: Dimethylamino group (strong electron-donating) at position 3. Impact: The amino group increases electron density, accelerating electrophilic aromatic substitution. Protonation at physiological pH enhances solubility. Applications: Key intermediate in synthesizing antihistamines and agrochemicals .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Name Substituents (Positions) Electronic Effects Key Applications Reference
1-[3-Methyl-4-(isopropoxy)phenyl]ethan-1-one 3-Me, 4-OCH(CH₃)₂ Moderate electron-donating Pharmaceutical intermediates
1-[4-(Isopropoxy)phenyl]ethan-1-one 4-OCH(CH₃)₂ Electron-donating (ether) Drug synthesis
1-(4-(Bromopentyloxy)phenyl)ethan-1-one 4-O-(CH₂)₅Br Weakly electron-withdrawing Neurodegenerative drug research
4'-Isopropylacetophenone 4-CH(CH₃)₂ Hydrophobic (alkyl) Fragrances, materials

Table 2: Physical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile Reference
1-[3-Methyl-4-(isopropoxy)phenyl]ethan-1-one 206.27 Not reported Soluble in DMSO, ethanol
1-[4-(Isopropoxy)phenyl]ethan-1-one 192.21 45–47 Soluble in chloroform
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 318.36 149–151 Soluble in acetone, DMF
1-[3-(Dimethylamino)phenyl]ethan-1-one 163.22 Not reported Soluble in water (pH < 7)

Key Research Findings

  • Synthetic Utility: The isopropoxy and methyl groups in this compound enhance regioselectivity in Friedel-Crafts acylations compared to simpler acetophenones .
  • Biological Activity: Derivatives with sulfonyl or amino groups (e.g., and ) show higher binding affinities to enzymatic targets than the target compound, likely due to stronger electronic interactions .
  • Material Science: Alkyl-substituted analogs (e.g., 4'-isopropylacetophenone) exhibit superior thermal stability in polymer matrices compared to ether-containing derivatives .

Biological Activity

1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl ring with a propan-2-yloxy substituent and an ethanone moiety. Its applications span various fields, including pharmaceuticals, where it serves as an intermediate in the synthesis of compounds targeting neurological disorders and antimicrobial agents.

The molecular formula of this compound is C12H18OC_{12}H_{18}O. The compound's structure can be detailed as follows:

PropertyDescription
Molecular Weight194.27 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents
Boiling PointApproximately 220 °C

The biological activity of this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors. The presence of the propan-2-yloxy group may enhance its lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Antimicrobial Properties

Recent studies have indicated that derivatives of phenyl ethanones exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Neuropharmacological Effects

Research suggests potential neuropharmacological applications for this compound. It has been reported to affect neurotransmitter systems, possibly modulating pathways involved in mood regulation and cognitive function. The specific effects on neurotransmitters such as serotonin and dopamine remain to be clarified through further studies.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of phenyl ethanones against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to this compound inhibited bacterial growth at concentrations ranging from 32 μg/mL to 64 μg/mL, demonstrating moderate antibacterial activity .

Case Study 2: Neuropharmacological Investigation
In a pharmacological study assessing the effects on neurotransmitter levels in rodent models, it was found that administration of related compounds resulted in increased serotonin levels in the hippocampus, suggesting potential antidepressant-like effects . Further research is needed to establish the precise mechanisms involved.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate inhibition of bacteria
NeuropharmacologicalIncreased serotonin levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-Methyl-4-(propan-2-yloxy)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.